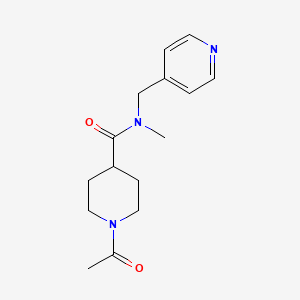![molecular formula C12H18N2O3S2 B6639014 N-[(1-acetylpiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B6639014.png)
N-[(1-acetylpiperidin-4-yl)methyl]thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-acetylpiperidin-4-yl)methyl]thiophene-2-sulfonamide (also known as TAK-659) is a small molecule inhibitor that has been extensively studied for its potential therapeutic uses. This compound has been shown to have promising effects in the treatment of various diseases, including cancer and autoimmune disorders.
Mechanism of Action
N-[(1-acetylpiperidin-4-yl)methyl]thiophene-2-sulfonamide works by inhibiting the activity of several kinases, including BTK, which is involved in B-cell receptor signaling. This inhibition leads to the suppression of B-cell activation and proliferation, making it a potential treatment for B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have promising effects in the treatment of various diseases, including cancer and autoimmune disorders. The compound has been shown to inhibit the activity of several kinases, including BTK, which is involved in B-cell receptor signaling. This inhibition leads to the suppression of B-cell activation and proliferation, making it a potential treatment for B-cell malignancies.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[(1-acetylpiperidin-4-yl)methyl]thiophene-2-sulfonamide in lab experiments is its specificity. The compound has been shown to inhibit the activity of several kinases, including BTK, which is involved in B-cell receptor signaling. This specificity makes it a useful tool for studying the role of BTK in various diseases. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Future Directions
There are several future directions for the study of N-[(1-acetylpiperidin-4-yl)methyl]thiophene-2-sulfonamide. One potential direction is the development of more potent and selective inhibitors of BTK. Another direction is the study of the compound's potential use in the treatment of other diseases, such as autoimmune disorders. Finally, further studies are needed to determine the optimal dosage and potential side effects of this compound.
Synthesis Methods
The synthesis of N-[(1-acetylpiperidin-4-yl)methyl]thiophene-2-sulfonamide involves several steps. The first step is the synthesis of 1-acetylpiperidine, which is then reacted with thiophene-2-sulfonyl chloride to produce the desired compound. The synthesis method has been optimized to produce high yields of pure compound.
Scientific Research Applications
N-[(1-acetylpiperidin-4-yl)methyl]thiophene-2-sulfonamide has been extensively studied for its potential therapeutic uses. It has been shown to have promising effects in the treatment of various diseases, including cancer and autoimmune disorders. The compound has been shown to inhibit the activity of several kinases, including BTK, which is involved in B-cell receptor signaling. This inhibition leads to the suppression of B-cell activation and proliferation, making it a potential treatment for B-cell malignancies.
properties
IUPAC Name |
N-[(1-acetylpiperidin-4-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S2/c1-10(15)14-6-4-11(5-7-14)9-13-19(16,17)12-3-2-8-18-12/h2-3,8,11,13H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWZHLOTCSKJNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide](/img/structure/B6638948.png)
![N-[(3,4-dihydro-2H-1lambda~4~-thiophen-5-yl)methyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B6638956.png)
![(2,6-Dimethoxyphenyl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B6638974.png)

![5-chloro-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydroindole](/img/structure/B6638988.png)
![(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-thiophen-2-ylmethanone](/img/structure/B6638992.png)


![N-imidazo[1,2-a]pyridin-6-ylbutanamide](/img/structure/B6639010.png)

![N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide](/img/structure/B6639027.png)

